
3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C19H18N2O3S.
Applications De Recherche Scientifique
3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :
Starting Material: The synthesis begins with benzofuran-2-carboxylic acid.
8-Aminoquinoline Installation: The carboxylic acid is converted to an 8-aminoquinoline derivative.
C–H Arylation: Palladium-catalyzed C–H arylation is performed to introduce the aryl group at the C3 position of the benzofuran scaffold.
Transamidation: A one-pot, two-step transamidation procedure is used to introduce the amido group, resulting in the formation of the desired benzofuran-2-carboxamide derivative.
Industrial Production Methods
the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amido or benzofuran moieties.
Substitution: Substitution reactions can occur at the benzofuran ring or the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Mécanisme D'action
The mechanism of action of 3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.
Modulating Receptors: The compound can interact with cellular receptors, influencing signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-2-carboxamide: A simpler derivative with similar biological activities.
3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide: A closely related compound with a methylthio group instead of an isopropylthio group.
3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide: Another similar compound with an ethylthio group.
Uniqueness
3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives .
Propriétés
IUPAC Name |
3-[(3-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11(2)25-13-7-5-6-12(10-13)19(23)21-16-14-8-3-4-9-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATIJBBQZHNUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
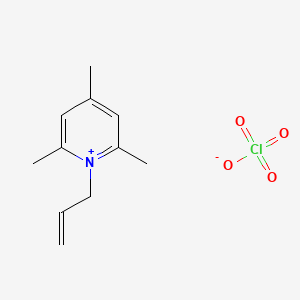
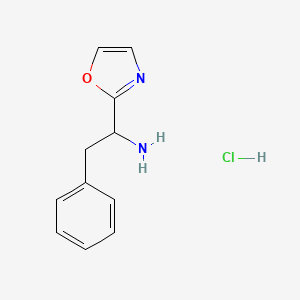




![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
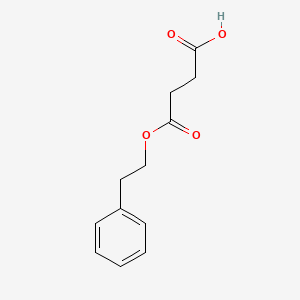
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)
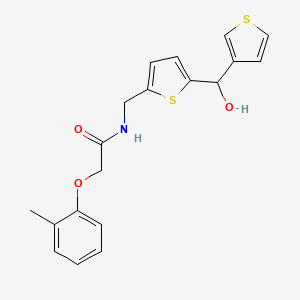
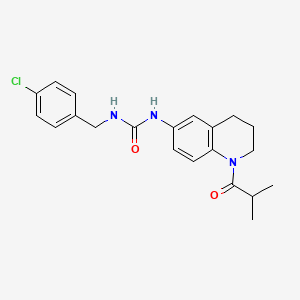
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide](/img/structure/B2566379.png)
